1-Amino-9H-pyrido(3,4-b)indole: A Technical Guide to Structure, Synthesis, and Pharmacological Properties
1-Amino-9H-pyrido(3,4-b)indole: A Technical Guide to Structure, Synthesis, and Pharmacological Properties
[1]
Abstract
This technical guide provides an in-depth analysis of 1-Amino-9H-pyrido(3,4-b)indole (also known as 1-amino-
Chemical Identity & Structural Characterization[1][2][3]
Nomenclature and Identifiers
-
Common Names: 1-Amino-
-carboline, 1-Aminonorharmane[1] -
Molecular Formula:
Structural Analysis
The
-
Planarity: The tricyclic system is rigorously planar, facilitating intercalation between DNA base pairs.[1]
-
Tautomerism: While the amino form (
) is predominant, the compound can theoretically exist in an imino-dihydro tautomer ( ), particularly in protic solvents or when bound to receptor pockets. -
Electronic Character: The
-amino group acts as a strong electron donor (+M effect) to the pyridine ring, increasing the electron density at and making the ring more basic compared to the parent norharmane.[1]
Physicochemical Properties (Table 1)
| Property | Value / Characteristic |
| Appearance | Yellow to brownish crystalline powder |
| Solubility | Soluble in DMSO, MeOH, acidic water; sparingly soluble in neutral |
| Fluorescence | Strong blue fluorescence (Emission |
| pKa (Estimated) | ~9.0 (Pyridine |
| UV-Vis Absorption | Characteristic bands at ~230, 290, and 340 nm ( |
Synthesis & Manufacturing Methodologies
The synthesis of 1-amino-
Route A: Chichibabin Reaction (Direct Amination)
This classic method utilizes sodium amide in liquid ammonia to directly introduce the amino group at the electron-deficient
-
Precursor: 9H-pyrido[3,4-b]indole (Norharmane, CAS 244-63-3).[1][4][7]
-
Reagents: Sodium amide (
), Liquid Ammonia ( ). -
Mechanism: Nucleophilic attack of the amide ion (
) at , formation of a -complex (Meisenheimer-like), followed by hydride elimination (often requiring an oxidant or spontaneous loss of ).
Route B: Displacement of 1-Chloro- -carboline (Preferred for Purity)
This route offers higher regioselectivity and cleaner workup.[1]
-
N-Oxidation: Norharmane is treated with m-CPBA or
to form the N-oxide.[1] -
Chlorination: The N-oxide rearranges/chlorinates with
to yield 1-chloro-9H-pyrido[3,4-b]indole .[1] -
Amination: Nucleophilic aromatic substitution (
) with ammonia or hydrazine displaces the chloride.[1]
Experimental Protocol: Synthesis via 1-Chloro Intermediate
Warning: Work with
-
Chlorination Step:
-
Dissolve 1-chloro-
-carboline (1.0 eq) in ethanol or phenol (solvent choice affects temperature).[1] -
Add hydrazine hydrate (excess, ~10 eq) or ammonia gas saturated in ethanol.
-
Reflux for 12–24 hours.[1] Monitor via TLC (Mobile phase:
9:1).[1] -
Note: If hydrazine is used, a subsequent reduction step (Raney Ni) may be needed to convert the hydrazino group (
) to the amino group ( ), though direct amination with ammonia is possible under high pressure.
-
-
Purification:
Visualization: Synthetic Pathways
Figure 1: Synthetic routes to 1-Amino-
Pharmacology & Biological Applications[4][8][11][12][13][14][15]
Benzodiazepine Receptor Ligand
The
-
Mechanism: Unlike diazepam (agonist), many
-carbolines act as inverse agonists , reducing the frequency of chloride channel opening. -
1-Amino Specificity: The 1-amino substituent modifies the steric and electronic interaction within the binding pocket, potentially altering the intrinsic activity from inverse agonist to antagonist or partial agonist.[1]
DNA Intercalation & Antiparasitic Activity
The planar, aromatic structure allows 1-amino-
-
Binding Mode: The protonated pyridine nitrogen (
) interacts electrostatically with the phosphate backbone, while the ring system stacks with base pairs. -
Application: Derivatives of 1-amino-
-carboline have been synthesized as mimics of Manzamine A and Chloroquine , showing potency against Plasmodium falciparum (Malaria) and Leishmania species.[1]
Signaling Pathway Interaction[1]
Figure 2: Dual mechanism of action: Neurological modulation via GABA-A and antiproliferative effects via DNA intercalation.[1]
References
-
Guan, H., et al. (2004). "Synthesis and biological studies of 1-amino beta-carbolines." Bioorganic & Medicinal Chemistry Letters. Link
-
ChemicalBook. (2024).[1] "1-AMINO-9H-PYRIDO(3,4-B)INDOLE Product Details & CAS 30684-41-4." Link
-
Cao, R., et al. (2007). "Beta-carboline alkaloids: biochemical and pharmacological functions." Current Medicinal Chemistry. Link
-
Larock, R. C. (1999). Comprehensive Organic Transformations. Wiley-VCH.[1] (Reference for Chichibabin and Displacement protocols).
-
Love, B. E. (2021). "Synthesis of
-carbolines: A Review." Organic Preparations and Procedures International.[1] Link
Sources
- 1. 9H-Pyrido[3,4-b]indole [webbook.nist.gov]
- 2. iscbindia.com [iscbindia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9H-PYRIDO[3,4-B]INDOLE CAS#: 244-63-3 [m.chemicalbook.com]
